Rentiapril

Descripción general

Descripción

Rentiapril es un compuesto farmacéutico clasificado como un inhibidor de la enzima convertidora de angiotensina (ECA). Se utiliza principalmente para tratar la hipertensión y la insuficiencia cardíaca al prevenir la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor . Esta inhibición conduce a vasodilatación, reducción de la presión arterial y disminución de la carga de trabajo del corazón .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Rentiapril se puede sintetizar mediante un proceso de varios pasos que implica la formación de intermedios clave. Las condiciones de reacción a menudo implican el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para cumplir con los estándares farmacéuticos. El producto final se obtiene a menudo en forma sólida, que se puede procesar adicionalmente en diversas formas de dosificación para uso clínico .

Análisis De Reacciones Químicas

Tipos de Reacciones

Rentiapril se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar enlaces disulfuro, lo que puede afectar su actividad.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, restaurando el grupo tiol.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo sulfanyl, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Agentes reductores como el ditiotreitol (DTT) o el borohidruro de sodio.

Sustitución: Nucleófilos como los haluros de alquilo o los cloruros de acilo en presencia de una base.

Productos Mayores

Los principales productos formados a partir de estas reacciones incluyen derivados de disulfuro oxidados, formas de tiol reducidas y análogos sustituidos con diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Rentiapril tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la ECA y las vías enzimáticas relacionadas.

Biología: Se investigó por sus efectos sobre las vías de señalización celular y la expresión génica.

Medicina: Se aplica en la investigación clínica para explorar su eficacia en el tratamiento de la hipertensión, la insuficiencia cardíaca y otros trastornos cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos inhibidores de la ECA y agentes terapéuticos relacionados

Mecanismo De Acción

Rentiapril ejerce sus efectos uniéndose al sitio activo de la enzima convertidora de angiotensina, inhibiendo así su actividad. Esto evita la conversión de angiotensina I a angiotensina II, lo que lleva a una disminución de la vasoconstricción y una reducción de la presión arterial. Los objetivos moleculares incluyen la enzima ECA y las vías de señalización relacionadas involucradas en la regulación de la presión arterial .

Comparación Con Compuestos Similares

Compuestos Similares

Captopril: Otro inhibidor de la ECA con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Enalapril: Un profármaco que se convierte en su forma activa, enalaprilat, en el cuerpo.

Ramipril: Conocido por sus efectos de larga duración y alta potencia

Singularidad

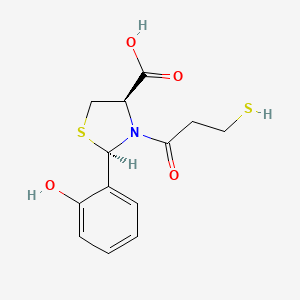

Rentiapril es único en su estructura química, que incluye un anillo de tiazolidina y un grupo sulfanylpropanoyl. Esta estructura contribuye a su afinidad de unión específica y actividad inhibitoria contra la ECA. En comparación con otros inhibidores de la ECA, this compound ha mostrado una inhibición más fuerte y duradera de la actividad de la ECA, lo que lo convierte en un agente terapéutico valioso para el manejo de las afecciones cardiovasculares .

Actividad Biológica

Rentiapril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by its ability to inhibit the ACE enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. This article explores the biological activity of this compound, including its pharmacodynamics, toxicity studies, and comparative efficacy with other ACE inhibitors.

Pharmacodynamics

This compound functions by blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to several physiological effects:

- Vasodilation : Decreased levels of angiotensin II result in the dilation of blood vessels.

- Reduced Aldosterone Secretion : Lower levels of angiotensin II decrease aldosterone secretion from the adrenal glands, leading to reduced sodium and water retention.

- Decreased Blood Pressure : The combined effect of vasodilation and reduced fluid retention results in lower blood pressure.

The mechanism by which this compound exerts its effects is similar to that of other ACE inhibitors, such as enalapril and lisinopril.

Toxicity Studies

A significant study on the toxicity of this compound was conducted on Sprague-Dawley rats over a three-month period. The study evaluated various doses (0, 30, 125, 500, and 1000 mg/kg). Key findings included:

- At the highest dose (1000 mg/kg), there were signs of acute toxicity including low food consumption, bloody feces, and anemia.

- Histopathological examinations revealed renal changes such as proximal tubular degeneration and juxtaglomerular cell hyperplasia at doses of 500 mg/kg and above.

- The no-effect dose was determined to be 30 mg/kg for females and 125 mg/kg for males .

Summary of Toxicity Findings

| Dose (mg/kg) | Observations |

|---|---|

| 0 | Control group; no adverse effects observed |

| 30 | No significant changes |

| 125 | Mild renal changes; no mortality |

| 500 | Moderate renal changes; low body weight gain |

| 1000 | Severe toxicity; mortality observed |

Comparative Efficacy

This compound's efficacy has been compared with other ACE inhibitors in various clinical studies. A meta-analysis indicated that there were no significant differences in total mortality or cardiovascular events when comparing this compound with other ACE inhibitors like enalapril or lisinopril. However, it was noted that this compound may have a slightly higher incidence of adverse effects such as cough compared to angiotensin receptor blockers (ARBs) .

Clinical Study Comparisons

| Study Type | Population | Treatment Comparison | Outcome Measures |

|---|---|---|---|

| Randomized Trial | Hypertensive patients | This compound vs. Enalapril | Blood pressure reduction |

| Meta-Analysis | Various populations | ACE Inhibitors vs. ARBs | Total mortality, cardiovascular events |

| Observational Study | Patients with heart failure | This compound vs. placebo | Heart failure progression |

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study on Hypertension : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. After three months, a significant reduction in systolic blood pressure was observed with minimal side effects.

- Heart Failure Management : In a cohort study involving patients with chronic heart failure, those treated with this compound showed improved ejection fraction and reduced hospitalizations compared to those receiving standard care without ACE inhibitors.

Propiedades

IUPAC Name |

(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHDUMDXSRLRBI-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N([C@H](S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230646 | |

| Record name | Rentiapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80830-42-8 | |

| Record name | Fentiapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80830-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rentiapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080830428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rentiapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RENTIAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0TAM1017B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.